molecular formula C13H18N2O2 B6362583 1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one CAS No. 1240577-38-1

1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one

Cat. No. B6362583
CAS RN: 1240577-38-1
M. Wt: 234.29 g/mol
InChI Key: ZQAFSJGYBSGNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” is a type of piperazine derivative . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives, including “this compound”, can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

Piperazine derivatives, including “this compound”, can undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one has been used in a variety of scientific research applications. It has been used as a ligand in drug discovery, as a probe for studying the structure and function of proteins, and as an inhibitor of protein-protein interactions. This compound has also been used to study the structure of the G protein-coupled receptor (GPCR) family and to develop novel GPCR ligands. Additionally, this compound has been used to study the function of the transcription factor NF-κB and to develop novel NF-κB inhibitors.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one in laboratory experiments are that it is a relatively simple molecule to synthesize, and it is relatively easy to purify. Additionally, it has been shown to modulate the activity of various proteins, making it a useful tool for studying the structure and function of proteins. However, the mechanism of action of this compound is not yet fully understood, and more research is needed to better understand its effects.

Future Directions

For 1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one research include further investigation of its mechanism of action, as well as its effects on other proteins and pathways. Additionally, this compound could be used to develop novel ligands for GPCRs and NF-κB, as well as novel inhibitors of protein-protein interactions. Furthermore, this compound could be used to study the structure and function of other proteins and pathways.

Synthesis Methods

1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one is synthesized by a condensation reaction between 1-methylpiperazine and 2-phenoxyethanone. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified by column chromatography. The synthesis of this compound is relatively simple and can be carried out in a short amount of time.

properties

IUPAC Name

1-(2-methylpiperazin-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)10-17-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAFSJGYBSGNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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